molecular formula C5H10ClN B13516608 Pent-2-yn-1-amine hydrochloride

Pent-2-yn-1-amine hydrochloride

Cat. No.: B13516608
M. Wt: 119.59 g/mol
InChI Key: UQHVVDFZWOHWEM-UHFFFAOYSA-N
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Description

Pent-2-yn-1-amine hydrochloride is a primary amine salt featuring a terminal alkyne group at the second carbon position. Its molecular formula is C₅H₁₀ClN, with a molecular weight of 119.59 g/mol . The compound is synthesized via the reaction of 1-bromopent-2-yne with sodium azide, followed by reduction using triphenylphosphine and subsequent protonation with hydrochloric acid . It is characterized by ¹H NMR and HRMS (ESI) for structural validation .

This compound is primarily utilized in bioconjugation chemistry, particularly in proximity-induced cycloaddition reactions. Its electron-rich alkyne moiety influences reaction kinetics, often requiring elevated temperatures (e.g., 80°C) to drive cycloaddition to completion .

Properties

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

pent-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h2,5-6H2,1H3;1H

InChI Key

UQHVVDFZWOHWEM-UHFFFAOYSA-N

Canonical SMILES

CCC#CCN.Cl

Origin of Product

United States

Preparation Methods

Preparation from 2-Pentyn-1-ol Methanesulfonate

This method involves a two-step reaction sequence:

Step Reagents and Conditions Description Yield / Notes
1 Sodium azide, N,N-dimethylformamide, 70 °C, 3 h, inert atmosphere Substitution of methanesulfonate by azide Formation of azide intermediate
2 Triphenylphosphine, diethyl ether, 0 °C to 20 °C, 3 h Staudinger reduction of azide to amine hydrochloride Pent-2-yn-1-amine hydrochloride formed

This route is based on nucleophilic substitution of the methanesulfonate derivative of 2-pentyn-1-ol by sodium azide, followed by reduction of the azide intermediate with triphenylphosphine to the amine salt.

Preparation from 5-Chloropent-1-yne

An alternative and well-documented approach starts from 5-chloropent-1-yne:

Step Reagents and Conditions Description Yield / Notes
1 Sodium azide, solvent (e.g., dimethylformamide), room temperature Conversion of 5-chloropent-1-yne to 5-azidopent-1-yne High yield (~97%) azide formation
2 Triphenylphosphine, diethyl ether, room temperature, 14 h Staudinger reduction of azide to amine hydrochloride salt Yield ~71%, product as pale yellow paste
3 Basification with sodium hydroxide, extraction with diethyl ether Isolation of free base pent-4-yn-1-amine if needed Yield ~50% for free base

This method is widely used due to the availability of 5-chloropent-1-yne and the high yields of azide intermediate and final amine hydrochloride salt. The Staudinger reduction is mild and efficient, producing the amine hydrochloride directly.

Reaction Mechanism Insights

  • Azide Formation: The nucleophilic substitution of a halide (chloride or methanesulfonate) by sodium azide proceeds via an SN2 mechanism, favored by polar aprotic solvents like N,N-dimethylformamide.
  • Staudinger Reduction: The azide intermediate reacts with triphenylphosphine to form an iminophosphorane intermediate, which hydrolyzes to the primary amine. When hydrochloric acid is added, the amine is isolated as its hydrochloride salt.

Comparative Data Table of Preparation Routes

Parameter Route A: From 2-Pentyn-1-ol Methanesulfonate Route B: From 5-Chloropent-1-yne
Starting Material 2-Pentyn-1-ol methanesulfonate 5-Chloropent-1-yne
Azide Intermediate Yield Not explicitly reported ~97%
Reduction Method Triphenylphosphine, diethyl ether Triphenylphosphine, diethyl ether
Amine Hydrochloride Yield Not explicitly reported ~71%
Free Base Isolation Not detailed Achieved by basification and extraction (~50%)
Reaction Conditions 70 °C for azide formation, 0-20 °C for reduction Room temperature for azide and reduction steps
Purity High (implied) >90% purity reported

Additional Notes and Research Findings

  • The Staudinger reduction step is critical for obtaining the amine hydrochloride in high purity and yield.
  • The free base form of pent-2-yn-1-amine can be isolated but is less stable and less convenient for handling than the hydrochloride salt.
  • The reaction is typically conducted under inert atmosphere to prevent side reactions.
  • The hydrochloride salt precipitates upon acidification, facilitating purification by filtration.
  • Literature reports confirm the reproducibility and scalability of these methods.

Chemical Reactions Analysis

Types of Reactions

Pent-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Saturated amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Pent-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of polymers, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of pent-2-yn-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular data for pent-2-yn-1-amine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₅H₁₀ClN 119.59 Not provided Terminal alkyne, electron-rich
Propargylamine (2-Propyn-1-amine) C₃H₅N 55.08 2450-71-7 Simpler structure, electron-deficient
3-Methylpent-1-yn-3-amine HCl C₆H₁₂ClN 145.20 108575-32-2 Branched alkyne, medical intermediate
Pent-3-yn-1-amine hydrochloride C₅H₁₀ClN 119.59 124618-80-0 Internal alkyne isomer
(S)-pent-4-en-2-amine HCl C₅H₁₂ClN 121.61 (calculated) 1416242-38-0 Alkene substituent, chiral center

Reactivity in Cycloaddition Reactions

  • This compound exhibits slower azide-alkyne cycloaddition compared to propargylamine derivatives due to its electron-rich alkyne group. In reactions with α-azido ketones, only 10% cycloaddition product formed after 44 hours at 50°C, requiring 80°C for completion .
  • Propargylamine (electron-deficient alkyne) reacts faster under the same conditions, as its lower electron density aligns with the normal-electron demand of cycloaddition (HOMO of azide interacts with LUMO of alkyne) .

Stability and Degradation

  • Aliphatic α-azido ketones paired with This compound exhibit stability issues, degrading slowly in CDCl₃ or MeOH-d₃ solvents .
  • Propargylamine reactions show faster degradation rates when catalyzed by acetic acid, suggesting pH sensitivity .

Bioconjugation Studies

  • This compound is critical in synthesizing triazolo-pyrazine derivatives, albeit requiring optimized conditions (e.g., 80°C for 40 hours) .
  • Its electron-rich nature makes it less reactive in standard cycloadditions but useful for studying electronic effects on reaction mechanisms .

Biological Activity

Pent-2-yn-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including a terminal alkyne and an amine functional group. This article delves into its biological activities, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C5H7NHCl\text{C}_5\text{H}_7\text{N}\cdot \text{HCl}

Molecular Weight : Approximately 119.57 g/mol.

The compound's structure contributes to its reactivity and biological properties, particularly in interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Properties

  • Studies have shown that derivatives of pent-2-yn-1-amine possess antimicrobial activity against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

2. Anticancer Potential

  • The compound has been investigated for its anticancer properties. Research suggests that pent-2-yn-1-amines can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

3. Neurological Applications

  • There is emerging evidence that pent-2-yn-1-amine derivatives may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

The biological effects of this compound are primarily attributed to its ability to form covalent bonds with target biomolecules. The alkyne group facilitates reactions such as:

1. Click Chemistry

  • The alkyne can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the formation of stable triazole linkages, which are useful in bioconjugation and drug development .

2. Enzyme Inhibition

  • The amine group may interact with enzyme active sites, potentially inhibiting key metabolic pathways involved in disease processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Neurological EffectsPotential modulation of neurotransmitter systems

Case Study: Anticancer Activity

A study conducted on the effects of pent-2-yn-1-amines on human cancer cell lines revealed that these compounds can significantly reduce cell viability through apoptosis induction. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study: Antimicrobial Efficacy

In another investigation, derivatives of pent-2-yn-1-amines were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting the compound's potential as a lead for new antimicrobial agents.

Q & A

Q. Table 1: Common Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents alkyne degradation
Reaction Time12–24 hoursMaximizes conversion
HCl Concentration1–2 M in diethyl etherEnsures salt formation

Advanced: How can synthesis yields be optimized while minimizing side reactions?

Methodological Answer:
Optimization requires systematic variation of parameters using Design of Experiments (DoE):

  • Catalyst screening : Test palladium or copper catalysts to enhance alkyne-amine coupling efficiency .
  • pH monitoring : Maintain pH 4–6 during salt formation to avoid over-protonation of the amine group .
  • In-line analytics : Use HPLC (C18 column, UV detection at 254 nm) to track intermediate formation and side products .

Key Consideration : Side reactions (e.g., alkyne dimerization) can be suppressed by degassing solvents and using inert atmospheres .

Basic: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm amine proton resonance at δ 2.8–3.2 ppm and alkyne proton absence (C≡CH at δ 1.9–2.1 ppm) .
    • ¹³C NMR : Verify alkyne carbons at 70–85 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peak matching the molecular ion (C₅H₁₀ClN⁺: calc. 120.06 m/z) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3%) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Methodological Answer:
Contradictions often arise from impurities or stereochemical anomalies:

Impurity identification : Compare HPLC retention times with synthetic intermediates .

Differential Scanning Calorimetry (DSC) : Detect polymorphic forms or hydrate formation affecting spectral profiles .

Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from sample signals .

Case Study : A spurious ¹H NMR peak at δ 4.2 ppm was traced to residual ethanol; vacuum drying (40°C, 12h) resolved the issue .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage conditions : Keep at −20°C in airtight, amber vials to prevent hydrolysis of the alkyne group .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Q. Table 2: Stability Under Various Conditions

ConditionDegradation RateMajor Degradant
Ambient light15% in 7 daysOxidized alkyne
High humidity20% in 14 daysHydrochloric acid
Inert atmosphere<2% in 30 daysNone detected

Advanced: How to design bioactivity assays for amine hydrochloride derivatives?

Methodological Answer:

  • Receptor binding assays : Use fluorescence polarization (FP) with labeled receptors to quantify affinity .
  • Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation via scintillation counting .
  • Toxicity profiling : Employ MTT assays on HEK293 cells to determine IC₅₀ values .

Critical Step : Validate assay specificity using negative controls (e.g., non-fluorinated analogs) .

Advanced: What computational tools predict the reactivity of this compound?

Methodological Answer:

  • Retrosynthesis tools : Use AI-driven platforms (e.g., Pistachio or Reaxys) to propose synthetic routes and optimize yields .
  • DFT calculations : Simulate reaction pathways (Gaussian 16, B3LYP/6-31G*) to identify transition states and energy barriers .
  • Molecular docking : Predict binding modes with biological targets (AutoDock Vina) using crystallographic receptor data .

Basic: How does the hydrochloride salt form influence solubility and bioavailability?

Methodological Answer:

  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL in PBS) compared to the free base .
  • Bioavailability : Salt formation enhances intestinal absorption by improving dissolution rates (pH-dependent solubility) .

Validation : Compare logP values (free base vs. salt) using shake-flask method .

Advanced: What strategies mitigate hygroscopicity in amine hydrochlorides?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound to remove bound water .
  • Co-crystallization : Formulate with counterions (e.g., succinate) to reduce moisture uptake .
  • Packaging : Use desiccated vials with silica gel to maintain stability during storage .

Advanced: How to correlate structural modifications (e.g., fluorination) with bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., 2-fluorohexan-1-amine hydrochloride) and compare IC₅₀ values .
  • Pharmacokinetic profiling : Measure metabolic stability (human liver microsomes) and plasma protein binding .

Q. Table 3: Fluorinated Analog Properties

CompoundLogDMetabolic Half-Life
Pent-2-yn-1-amine HCl1.22.1 hours
2-Fluorohexan-1-amine HCl0.84.5 hours

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